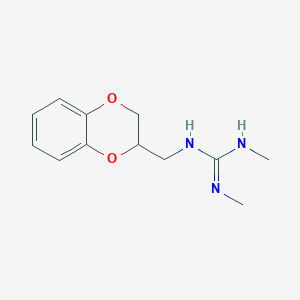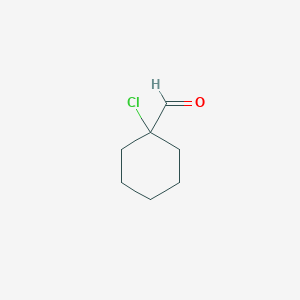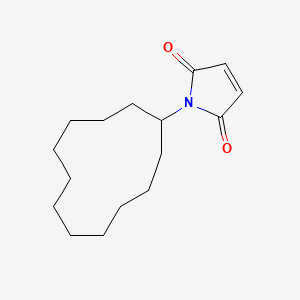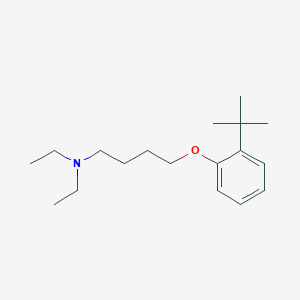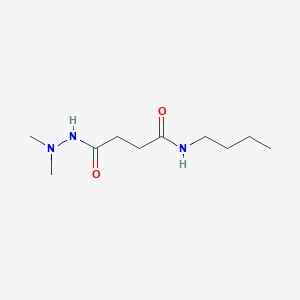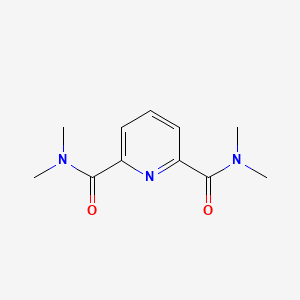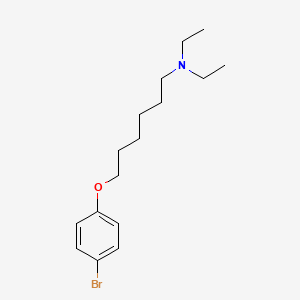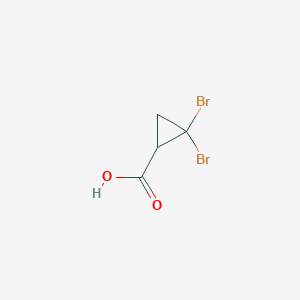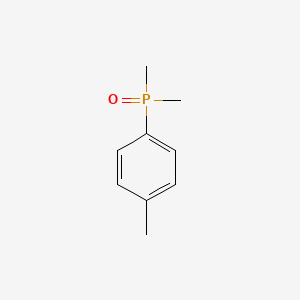
1-(DIMETHYLPHOSPHORYL)-4-METHYLBENZENE
Overview
Description
1-(DIMETHYLPHOSPHORYL)-4-METHYLBENZENE is an organic compound characterized by the presence of a dimethyl-phosphinoyl group attached to a benzene ring with a methyl substituent
Preparation Methods
The synthesis of 1-(DIMETHYLPHOSPHORYL)-4-METHYLBENZENE can be achieved through several methods. One common approach involves the reaction of dimethylphosphine oxide with a suitable benzene derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-(DIMETHYLPHOSPHORYL)-4-METHYLBENZENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinoyl group to a phosphine group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(DIMETHYLPHOSPHORYL)-4-METHYLBENZENE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(DIMETHYLPHOSPHORYL)-4-METHYLBENZENE involves its interaction with specific molecular targets. The phosphinoyl group can act as a ligand, binding to metal ions and other molecules, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(DIMETHYLPHOSPHORYL)-4-METHYLBENZENE can be compared with other similar compounds such as:
1-(Dimethyl-phosphinoyl)-hexadecane: This compound has a longer alkyl chain, which affects its physical and chemical properties.
1-(Dimethyl-phosphinoyl)-eicosane: Similar to the hexadecane derivative but with an even longer alkyl chain, leading to different applications and reactivity.
Phosphinoyl-functionalized isoindolinones: These compounds have a different core structure but share the phosphinoyl functional group, leading to unique biological activities.
Properties
CAS No. |
53888-89-4 |
|---|---|
Molecular Formula |
C9H13OP |
Molecular Weight |
168.17 g/mol |
IUPAC Name |
1-dimethylphosphoryl-4-methylbenzene |
InChI |
InChI=1S/C9H13OP/c1-8-4-6-9(7-5-8)11(2,3)10/h4-7H,1-3H3 |
InChI Key |
AVMCKOKAHTULEY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)P(=O)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)P(=O)(C)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
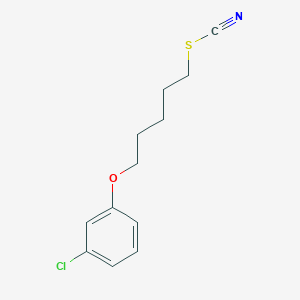
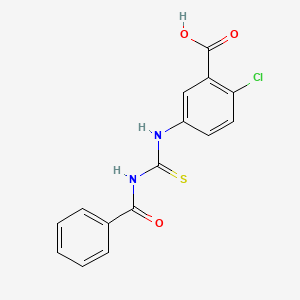
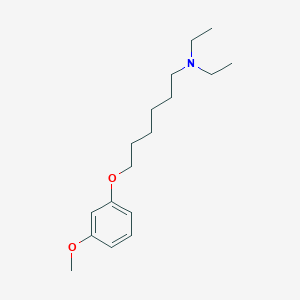
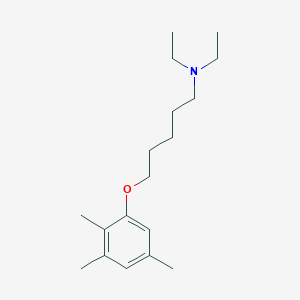
![4-[(4-Methylphenyl)thio]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B1656652.png)
![Diethyl 2-[5-(4-methylphenoxy)pentyl]propanedioate](/img/structure/B1656654.png)
